molecular formula C12H13N5O6 B14234247 Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- CAS No. 618885-21-5

Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)-

Cat. No.: B14234247
CAS No.: 618885-21-5
M. Wt: 323.26 g/mol
InChI Key: KHIXBULUZOIOLJ-UHFFFAOYSA-N
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Description

Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- is a chemical compound with the molecular formula C12H13N5O6. It is characterized by the presence of a diazene group, a dinitrophenyl group, and a nitrocyclohexyl group.

Preparation Methods

The synthesis of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 1-nitrocyclohexanone under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically nitro-substituted aromatic compounds and cyclohexanone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are amine-substituted aromatic compounds and cyclohexanol derivatives.

    Substitution: Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Scientific Research Applications

Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can participate in electron transfer reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can be compared with other similar compounds such as:

    Diazene, (2,4-dinitrophenyl)(1-nitrobenzyl)-, (1E)-: This compound has a similar structure but with a benzyl group instead of a cyclohexyl group. It exhibits different reactivity and biological activity due to the presence of the benzyl group.

    Diazene, (2,4-dinitrophenyl)(1-nitropropyl)-, (1E)-: This compound has a propyl group instead of a cyclohexyl group. It shows different physical and chemical properties, such as solubility and stability.

    Diazene, (2,4-dinitrophenyl)(1-nitrobutyl)-, (1E)-: This compound has a butyl group instead of a cyclohexyl group.

Properties

CAS No.

618885-21-5

Molecular Formula

C12H13N5O6

Molecular Weight

323.26 g/mol

IUPAC Name

(2,4-dinitrophenyl)-(1-nitrocyclohexyl)diazene

InChI

InChI=1S/C12H13N5O6/c18-15(19)9-4-5-10(11(8-9)16(20)21)13-14-12(17(22)23)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2

InChI Key

KHIXBULUZOIOLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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